

# GSK2982772: A Technical Guide on its Potential in Autoimmune Disease Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK2982772

Cat. No.: B607817

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**GSK2982772** is a potent and selective, orally active inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a critical mediator of inflammation and cell death pathways, including necroptosis, and has emerged as a promising therapeutic target for a range of immune-mediated inflammatory diseases. This technical guide provides a comprehensive overview of **GSK2982772**, including its mechanism of action, preclinical rationale, and clinical trial data in autoimmune diseases such as rheumatoid arthritis, ulcerative colitis, and psoriasis. Detailed experimental protocols for relevant animal models and visualizations of key signaling pathways are included to support further research and development in this area. While specific quantitative preclinical data for **GSK2982772** in these models is not extensively published, this guide synthesizes the available information to provide a thorough understanding of its therapeutic potential.

## Introduction to GSK2982772 and its Target: RIPK1

**GSK2982772** is a small molecule inhibitor that targets the kinase activity of RIPK1.<sup>[1]</sup> RIPK1 is a serine/threonine kinase that plays a pivotal role in cellular stress and inflammatory responses.<sup>[2]</sup> It functions as a key signaling node downstream of death receptors like tumor necrosis factor receptor 1 (TNFR1), as well as Toll-like receptors (TLRs).<sup>[2]</sup> The activation of RIPK1 can lead to two distinct cell death pathways: apoptosis (programmed cell death) and necroptosis (a form of programmed necrosis).<sup>[2]</sup> Necroptosis is a highly inflammatory mode of

cell death, and its dysregulation is implicated in the pathogenesis of various autoimmune and inflammatory disorders.<sup>[3]</sup> By inhibiting the kinase activity of RIPK1, **GSK2982772** aims to block these pro-inflammatory and cell death-inducing signals, thereby offering a potential therapeutic intervention for autoimmune diseases.<sup>[4]</sup>

## Mechanism of Action

**GSK2982772** is an ATP-competitive inhibitor of RIPK1, binding to the kinase domain and preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade that leads to necroptosis and the production of pro-inflammatory cytokines.

## Signaling Pathway of RIPK1 Inhibition

The following diagram illustrates the central role of RIPK1 in TNF-alpha induced signaling and the point of intervention for **GSK2982772**.

Caption: RIPK1 Signaling Cascade and **GSK2982772** Inhibition.

## Preclinical and Clinical Development

**GSK2982772** has been evaluated in a number of preclinical models and clinical trials for various autoimmune diseases.

## Preclinical Evidence in Autoimmune Models

While specific quantitative data for **GSK2982772** in animal models of autoimmune diseases are not extensively available in the public domain, the inhibition of RIPK1 has shown therapeutic potential in various preclinical studies. RIPK1 inhibitors have been demonstrated to reduce inflammation and disease severity in models of rheumatoid arthritis, inflammatory bowel disease, and psoriasis.<sup>[2]</sup> For instance, in a mouse model of alopecia areata, **GSK2982772** delayed disease onset and reduced the infiltration of dendritic cells and CD8+ T cells.<sup>[5]</sup>

## Clinical Trials

**GSK2982772** has progressed to Phase II clinical trials for several autoimmune indications.

A Phase IIa study (NCT02858492) evaluated the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of **GSK2982772** in patients with moderate to severe RA.[6]

Table 1: Summary of Phase IIa Study in Rheumatoid Arthritis

| Parameter             | GSK2982772 (60 mg BID)                       | Placebo |
|-----------------------|----------------------------------------------|---------|
| Number of Patients    | ~20                                          | ~10     |
| Primary Endpoint      | Safety and Tolerability                      | -       |
| Secondary Endpoints   | PK, PD, Preliminary Efficacy                 | -       |
| Key Efficacy Findings | No significant clinical improvement observed | -       |

Note: This study did not demonstrate significant clinical efficacy at the dose tested.[7]

A Phase IIa, randomized, double-blind, placebo-controlled study (NCT02903966) investigated **GSK2982772** in patients with active UC.[8]

Table 2: Summary of Phase IIa Study in Ulcerative Colitis

| Parameter                  | GSK2982772 (60 mg TID)                                                       | Placebo                                                 |
|----------------------------|------------------------------------------------------------------------------|---------------------------------------------------------|
| Number of Patients         | 24                                                                           | 12                                                      |
| Primary Endpoint           | Safety and Tolerability                                                      | -                                                       |
| Key Efficacy Findings      | No significant differences in efficacy observed between treatment groups.[8] | -                                                       |
| Histological Findings      | No apparent differences in histological disease activity.[8]                 | -                                                       |
| Endoscopic Scores (Day 43) | 13% (3/24) achieved Mayo endoscopic scores of 0 or 1.[8]                     | 0% (0/12) achieved Mayo endoscopic scores of 0 or 1.[8] |

Note: This study did not meet its primary efficacy endpoints.[8]

**GSK2982772** has also been investigated in patients with plaque psoriasis. A Phase IIa study showed that treatment with **GSK2982772** resulted in reductions in epidermal thickness and infiltration of CD3+ T cells.<sup>[9]</sup> A subsequent study (NCT04316585) with a modified-release formulation aimed to achieve higher trough concentrations.<sup>[10]</sup>

Table 3: Summary of Phase II Study in Plaque Psoriasis (Modified-Release Formulation)

| Parameter              | GSK2982772 (960 mg QD)                                                | Placebo                              |
|------------------------|-----------------------------------------------------------------------|--------------------------------------|
| Number of Patients     | 19                                                                    | 10                                   |
| Adverse Events         | Reported in 63% of patients.<br>[10]                                  | Reported in 60% of patients.<br>[10] |
| Serious Adverse Events | One drug-related serious AE<br>(acute kidney injury). <sup>[10]</sup> | None reported. <sup>[10]</sup>       |

## Experimental Protocols for Key Autoimmune Disease Models

Detailed methodologies for inducing and evaluating common autoimmune disease models are provided below. These protocols are standard in the field and provide a framework for assessing the efficacy of therapeutic agents like **GSK2982772**.

### Collagen-Induced Arthritis (CIA) in Mice

This is a widely used model for rheumatoid arthritis.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

**References**

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. A randomized, placebo-controlled experimental medicine study of RIPK1 inhibitor GSK2982772 in patients with moderate to severe rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. [hra.nhs.uk](https://www.hra.nhs.uk) [hra.nhs.uk]
- 5. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 6. [hra.nhs.uk](https://www.hra.nhs.uk) [hra.nhs.uk]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Response to Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) in Active Plaque Psoriasis: A Randomized Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK2982772: A Technical Guide on its Potential in Autoimmune Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607817#gsk2982772-s-potential-in-autoimmune-disease-models>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)